molecular formula C5H5F3N2O2S2 B13093524 2-(Ethylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

2-(Ethylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B13093524
M. Wt: 246.2 g/mol
InChI Key: BDZTZUFPJYLNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of ethylsulfonyl chloride with 5-(trifluoromethyl)-1,3,4-thiadiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
  • 2-(Ethylsulfonyl)-5-(difluoromethyl)-1,3,4-thiadiazole
  • 2-(Ethylsulfonyl)-5-(trifluoromethyl)-1,2,4-thiadiazole

Uniqueness

2-(Ethylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to the presence of both the ethylsulfonyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethylsulfonyl group provides additional sites for chemical modification, making it a versatile building block for various applications.

Properties

Molecular Formula

C5H5F3N2O2S2

Molecular Weight

246.2 g/mol

IUPAC Name

2-ethylsulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C5H5F3N2O2S2/c1-2-14(11,12)4-10-9-3(13-4)5(6,7)8/h2H2,1H3

InChI Key

BDZTZUFPJYLNGG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.